molecular formula C12H14N2OS B2936874 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034421-21-9

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone

Cat. No. B2936874
CAS RN: 2034421-21-9
M. Wt: 234.32
InChI Key: JYPIQRJZUBPHIX-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone, also known as Tropone-3-ethylpyridine-2-carbaldehyde thiosemicarbazone, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

  • The compound "1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone" and its derivatives were synthesized, showcasing the potential for creating heterocyclic compounds with antiviral activities. This demonstrates the importance of azabicyclo compounds in developing new therapeutic agents (Attaby et al., 2006).

  • Azabicyclo[3.2.0]heptan-7-ones, prepared from pyrrole, further illustrate the versatility of these compounds in synthesizing complex structures, which could have implications in drug discovery and development (Gilchrist, Lemos, & Ottaway, 1997).

Antiviral and Antimicrobial Activities

  • The synthesis of monocyclic 1,4-dihetero seven-membered ring compounds using thermal valence bond isomerization reveals the potential of azabicyclo compounds in creating pharmacologically active molecules, including possible antiviral and antimicrobial agents (Kurita et al., 1985).

  • CP-45,899, a β-lactamase inhibitor, highlights the role of azabicyclo compounds in enhancing the antibacterial spectrum of β-lactams, suggesting their importance in addressing antibiotic resistance (English et al., 1978).

Advanced Building Blocks for Drug Discovery

  • The photochemical synthesis of 2-Azabicyclo[3.2.0]heptanes as advanced building blocks underscores the utility of these compounds in drug discovery, providing a pathway to synthesize novel and structurally complex drug candidates (Druzhenko et al., 2018).

properties

IUPAC Name

2-pyridin-3-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-12(4-9-2-1-3-13-6-9)14-7-11-5-10(14)8-16-11/h1-3,6,10-11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPIQRJZUBPHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone

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